3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
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Overview
Description
3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic compound that contains both imidazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the formation of an intermediate through a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . This intermediate can then undergo further cyclization and functionalization to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can be used to remove oxygen or introduce hydrogen into the molecule.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: Another diazine compound with similar biological activities.
Pyrimidine: Known for its applications in medicinal chemistry, particularly in anticancer drugs.
Pyrazine: Exhibits a wide range of pharmacological effects, including antimicrobial and anticancer activities.
Uniqueness
3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of imidazole and pyrazine rings makes it a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C12H12FN3 |
---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C12H12FN3/c13-10-4-2-1-3-9(10)11-7-15-12-8-14-5-6-16(11)12/h1-4,7,14H,5-6,8H2 |
InChI Key |
RYGMTJFQGHVQTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC=C2C3=CC=CC=C3F)CN1 |
Origin of Product |
United States |
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